molecular formula C14H23NO5 B2688133 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid CAS No. 1823263-41-7

7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid

Cat. No. B2688133
CAS RN: 1823263-41-7
M. Wt: 285.34
InChI Key: CBNRZUGMDWHRQJ-UHFFFAOYSA-N
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Description

7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid, also known as Boc-ON, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of spirocyclic compounds and has a unique molecular structure. Boc-ON has been extensively studied for its potential applications in the field of medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid is not fully understood. However, it is believed that 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid can interact with proteins and enzymes in the body and modulate their activity. 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid can also act as a prodrug, which means that it can be converted into an active compound in the body. The exact mechanism of action of 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid depends on the specific application and context in which it is used.
Biochemical and Physiological Effects:
7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid has been shown to have various biochemical and physiological effects. It can inhibit the activity of proteases, which are enzymes that break down proteins. 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid can also inhibit the growth of cancer cells and bacteria. 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid has been shown to have low toxicity and is generally well-tolerated in laboratory animals. However, more studies are needed to determine the long-term effects of 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid on human health.

Advantages and Limitations for Lab Experiments

7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research. 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid is also stable under standard laboratory conditions and can be stored for long periods of time. However, 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid has some limitations for lab experiments. It can be difficult to remove the Boc group from amino acids during peptide synthesis, which can lead to low yields and unwanted side reactions. 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid can also interfere with some analytical techniques such as mass spectrometry, which can make it difficult to analyze the products of reactions involving 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid.

Future Directions

There are several future directions for the research and development of 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid. One direction is to explore the potential of 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid as a drug candidate for the treatment of various diseases such as cancer, bacterial infections, and inflammation. Another direction is to develop new synthetic methods for 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid that are more efficient and environmentally friendly. Furthermore, 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid can be used as a tool to study the structure and function of proteins and enzymes in the body. Overall, 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid has great potential for various scientific research applications and can contribute to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid involves the reaction of 7-aminodespiro[3.5]nonane-2-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then purified by column chromatography to obtain the final product, 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid. The yield of 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.

Scientific Research Applications

7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid has been used in various scientific research applications such as peptide synthesis, drug discovery, and chemical biology. 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid is commonly used as a protecting group for amino acids during peptide synthesis. It can protect the amino group of the amino acid and prevent unwanted reactions during peptide bond formation. 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid has also been used in the design and synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid has been used as a building block for the synthesis of various bioactive compounds such as antibiotics, anticancer agents, and enzyme inhibitors.

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-14(10(16)17)6-4-13(5-7-14)8-19-9-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNRZUGMDWHRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid

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